

Structure and function of Thalidomide-NH-C10-COOH

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Compound of Interest

Compound Name: *Thalidomide-NH-C10-COOH*

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An In-depth Technical Guide on the Structure and Function of **Thalidomide-NH-C10-COOH**

Introduction

Thalidomide and its derivatives, including lenalidomide and pomalidomide, are foundational in the development of targeted protein degradation technologies, most notably Proteolysis-Targeting Chimeras (PROTACs). These molecules function as molecular glues, recruiting the E3 ubiquitin ligase Cereblon (CRBN) to target proteins for ubiquitination and subsequent degradation by the proteasome. The molecule "**Thalidomide-NH-C10-COOH**" represents a derivative of thalidomide featuring a 10-carbon alkyl linker with a terminal carboxylic acid. This structure is indicative of a bifunctional molecule designed either as a chemical probe to study CRBN interactions or as a synthetic intermediate for the construction of more complex molecules like PROTACs, where the carboxylic acid can be readily functionalized for conjugation to a target protein ligand.

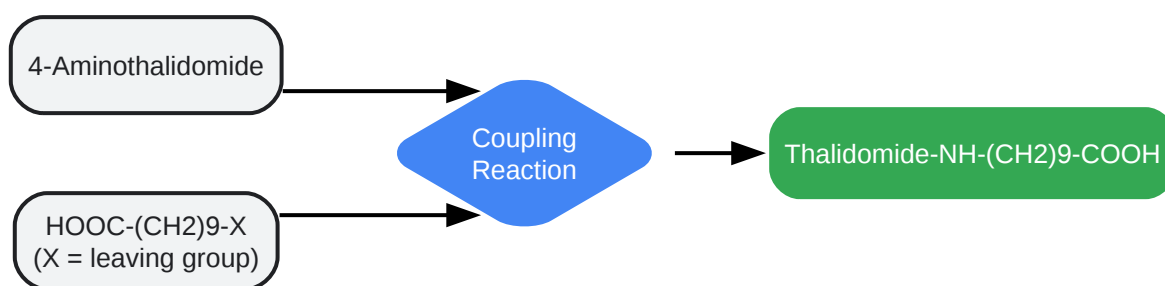
This technical guide provides a comprehensive overview of the inferred structure, function, and relevant experimental methodologies associated with **Thalidomide-NH-C10-COOH** and similar derivatives.

Molecular Structure and Synthesis

The structure of **Thalidomide-NH-C10-COOH** consists of the core thalidomide moiety, which contains a glutarimide ring essential for CRBN binding, connected to a 10-carbon aliphatic chain linker terminating in a carboxylic acid. The linker is typically attached at the 4- or 5-position of the phthalimide ring of thalidomide.

Hypothetical Synthesis Pathway

The synthesis of such a molecule would likely involve the reaction of a modified thalidomide precursor with a suitable linker. A common strategy involves using 4-aminothalidomide as a starting material, which is then coupled to a C10 linker that has a carboxylic acid group on the other end, often protected during the coupling reaction.

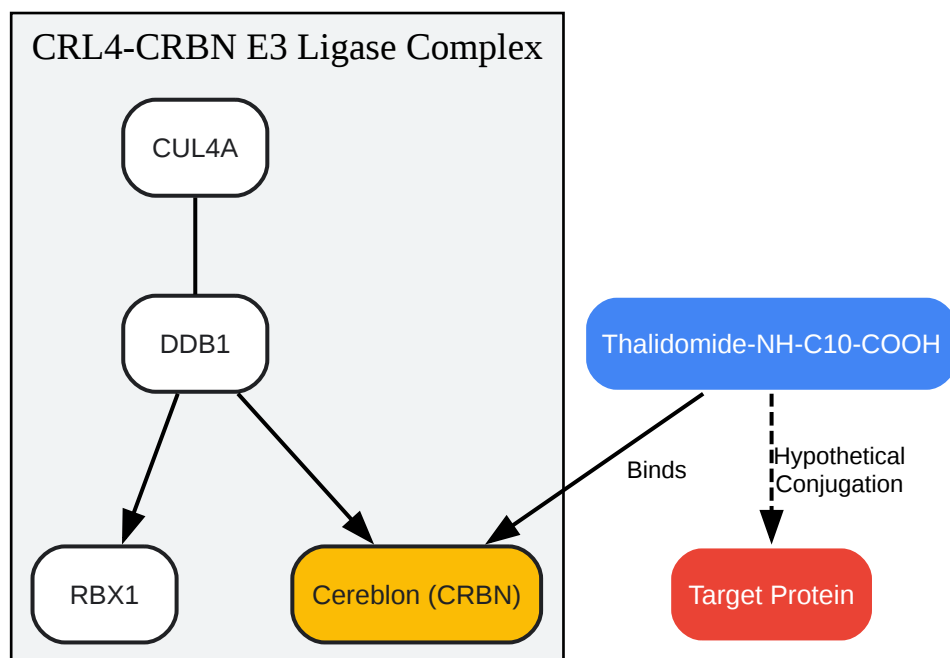


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A generalized synthetic workflow for **Thalidomide-NH-C10-COOH**.

Mechanism of Action: Cereblon Recruitment

The primary function of the thalidomide moiety is to bind to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^{CRBN}) E3 ubiquitin ligase complex. This binding event is highly specific and is a critical first step in the mechanism of action for thalidomide-based drugs and PROTACs. The C10-COOH linker extends from the thalidomide core, allowing for the attachment of other molecular entities without disrupting the CRBN binding.



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Binding of the thalidomide derivative to the CRBN E3 ligase complex.

Quantitative Data on Thalidomide-CRBN Interaction

The binding affinity of thalidomide and its analogs to the CRBN-DDB1 complex is a critical parameter for their biological activity. While data for the specific "Thalidomide-NH-C10-COOH" molecule is not publicly available, we can reference data from similar, well-characterized derivatives. These values are typically determined using biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

Compound	Binding Affinity (Kd) to CRBN-DDB1	Assay Method
Thalidomide	~250 nM	Isothermal Titration Calorimetry (ITC)
Lenalidomide	~1 μ M	Isothermal Titration Calorimetry (ITC)
Pomalidomide	~300 nM	Isothermal Titration Calorimetry (ITC)
Representative Thalidomide-Linker Conjugate	100-500 nM	Surface Plasmon Resonance (SPR)

Note: The binding affinity can be influenced by the nature and attachment point of the linker.

Experimental Protocols

Protocol 1: Synthesis of a Thalidomide-Linker Conjugate

This protocol provides a general method for synthesizing a thalidomide derivative with a carboxyl-terminated linker.

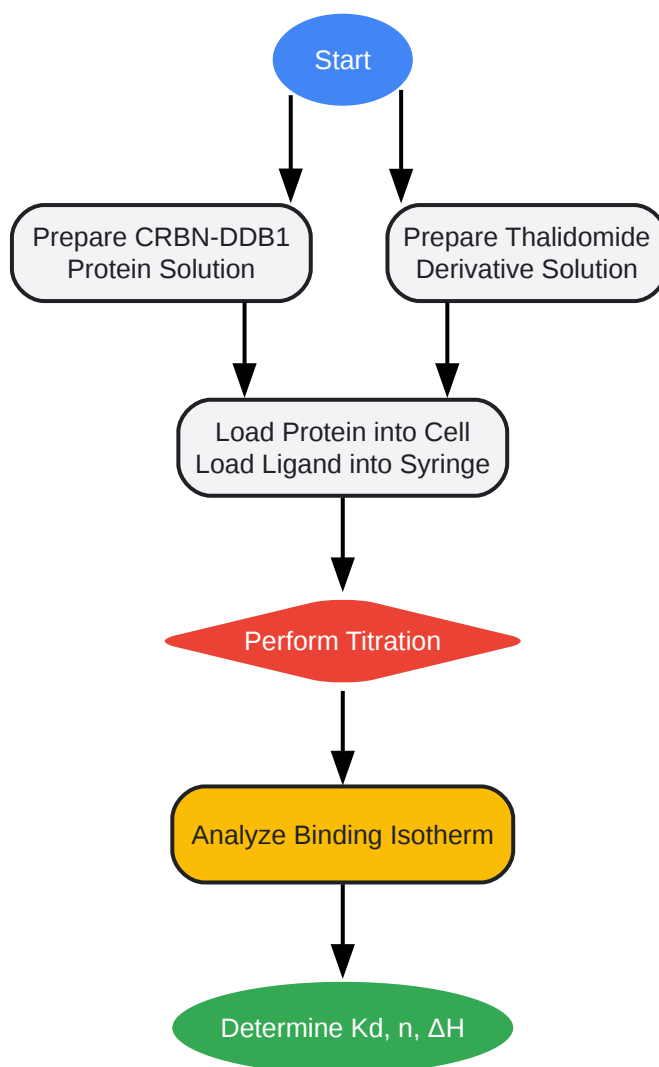
- **Protection of the Carboxylic Acid:** The carboxylic acid group on the C10 linker is first protected, for example, as a methyl or ethyl ester, to prevent it from reacting during the coupling step.
- **Coupling Reaction:** 4-Aminothalidomide is reacted with the protected linker in the presence of a coupling agent such as DCC (N,N'-Dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an appropriate solvent like DMF (Dimethylformamide).
- **Reaction Monitoring:** The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Purification:** Once the reaction is complete, the product is purified using column chromatography.

- Deprotection: The protecting group on the carboxylic acid is removed. For an ester, this is typically achieved by hydrolysis under basic conditions (e.g., using NaOH or LiOH).
- Final Purification and Characterization: The final product, **Thalidomide-NH-C10-COOH**, is purified by preparative HPLC and its identity and purity are confirmed by NMR (Nuclear Magnetic Resonance) and high-resolution mass spectrometry.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is used to directly measure the heat change that occurs upon binding of the thalidomide derivative to the CRBN protein, allowing for the determination of the dissociation constant (K_d).

- Protein Preparation: Recombinant human CRBN-DDB1 protein complex is expressed and purified. The protein is then dialyzed into the desired assay buffer (e.g., PBS or HEPES-buffered saline).
- Ligand Preparation: The **Thalidomide-NH-C10-COOH** is dissolved in the same assay buffer.
- ITC Experiment Setup: The protein solution is loaded into the sample cell of the ITC instrument, and the ligand solution is loaded into the injection syringe.
- Titration: A series of small injections of the ligand are made into the protein solution. The heat released or absorbed upon each injection is measured.
- Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).



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Experimental workflow for determining binding affinity using ITC.

Conclusion

Thalidomide-NH-C10-COOH is a rationally designed chemical entity that leverages the well-established interaction between thalidomide and the E3 ligase Cereblon. Its structure, featuring a linker with a terminal carboxylic acid, makes it a versatile tool for researchers in chemical biology and drug discovery. It can be employed as a probe to investigate the biology of the CRL4^{CRBN} complex or serve as a crucial building block in the synthesis of PROTACs and other targeted therapeutics. The experimental protocols and representative data provided herein offer a foundational understanding for the characterization and application of this and similar thalidomide derivatives.

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